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molecular formula C7H8BrNO B048862 4-Bromo-2-methoxyaniline CAS No. 59557-91-4

4-Bromo-2-methoxyaniline

Cat. No. B048862
M. Wt: 202.05 g/mol
InChI Key: WRFYIYOXJWKONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07238693B2

Procedure details

At room temperature, 3.4 ml (30 mmol, 1.25 eq) of 2-methoxyaniline is diluted in 10 ml of acetic acid. Over approximately 1 hour, 1.2 ml (24 mmol, 0.8 eq) of bromine dissolved in 10 ml of acetic acid is added dropwise. A purple precipitate is formed. When all the bromine has been added, the hydrobromide is filtered on a Buchner funnel and rinsed with acetic acid. Take up the solid in a H2O/CH2Cl2 mixture. A slight excess of KOH pellets is added, the aqueous phase is extracted with CH2Cl2 and the organic phase is dried on MgSO4. Concentration under reduced pressure gives a brown oil which is purified by column chromatography (eluent CH2Cl2). The expected product (3.46 g) is a colorless oil (yield: 57%).
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[Br:10]Br>C(O)(=O)C>[Br:10][C:8]1[CH:7]=[CH:6][C:4]([NH2:5])=[C:3]([O:2][CH3:1])[CH:9]=1

Inputs

Step One
Name
Quantity
3.4 mL
Type
reactant
Smiles
COC1=C(N)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
BrBr
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
CUSTOM
Type
CUSTOM
Details
A purple precipitate is formed
FILTRATION
Type
FILTRATION
Details
the hydrobromide is filtered on a Buchner funnel
WASH
Type
WASH
Details
rinsed with acetic acid
ADDITION
Type
ADDITION
Details
A slight excess of KOH pellets is added
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
the organic phase is dried on MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
gives a brown oil which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (eluent CH2Cl2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(N)C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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